molecular formula C18H18N2O3S B2869597 isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate CAS No. 1207040-97-8

isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B2869597
CAS No.: 1207040-97-8
M. Wt: 342.41
InChI Key: YAFZSUJVFGIYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a high-purity chemical reagent designed for research use only, strictly within the fields of oncology and medicinal chemistry. This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a class of heterocyclic compounds recognized for its significant potential in targeted cancer therapy development . The structural core of this molecule is engineered to act as a multi-kinase inhibitor. Researchers are particularly interested in its capacity to potentially inhibit key oncogenic signaling pathways, including those mediated by Hsp90 and PI3Kα, which are often overexpressed in various cancers, such as cutaneous melanoma . The mechanism of action is believed to involve binding to the ATP-binding sites of these target proteins, thereby disrupting the protein-protein interaction networks and signaling cascades that are crucial for cancer cell proliferation and survival . The ortho-tolyl (o-tolyl) substituent at the 7-position is a critical structural feature that influences the compound's binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties . In the laboratory, this compound finds specific application in in vitro assays to investigate cell cycle arrest, apoptosis, and the inhibition of colony formation, migration, and invasion in cancer cell lines . It serves as a key intermediate for the synthesis of more complex derivatives and as a pharmacological probe to elucidate molecular mechanisms in disease models. This product is offered with comprehensive analytical data to ensure identity and purity. It is intended for use by qualified researchers in a controlled laboratory setting. All handling and storage must conform to applicable safety standards and guidelines. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

propan-2-yl 2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11(2)23-15(21)8-20-10-19-16-14(9-24-17(16)18(20)22)13-7-5-4-6-12(13)3/h4-7,9-11H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFZSUJVFGIYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate, a compound with the CAS number 1207040-97-8, is a member of the thienopyrimidine family. Its structure suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.4 g/mol
  • Chemical Structure : The compound features a thieno[3,2-d]pyrimidine core with an isopropyl group and an o-tolyl substituent, contributing to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the potential of thienopyrimidine derivatives as anticancer agents. The biological activity of this compound has been evaluated against various cancer cell lines.

  • Cell Line Testing :
    • The compound was tested against several cancer cell lines including HeLa (cervical cancer), SMMC-7721 (human hepatoma), and K562 (leukemia).
    • Results :
      • HeLa: IC₅₀ = 0.126 μM
      • SMMC-7721: IC₅₀ = 0.071 μM
      • K562: IC₅₀ = 0.164 μM
        These results indicate that the compound exhibits potent anticancer activity, particularly against liver cancer cells compared to the standard doxorubicin .
  • Structure-Activity Relationship (SAR) :
    • The presence of electron-donating groups like OCH₃ at specific positions has been shown to enhance activity.
    • Conversely, substituents that withdraw electrons tend to decrease biological efficacy .

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of DNA synthesis : Thienopyrimidine derivatives often interact with DNA synthesis pathways.
  • Induction of apoptosis : The compound may trigger programmed cell death in malignant cells through intrinsic pathways.

Study on Anticancer Efficacy

A study published in MDPI examined various derivatives of thienopyrimidines, including this compound. It was found that modifications in substituents significantly impacted the anticancer efficacy. For instance:

  • Compounds with an amide group showed moderate activity.
  • The most active derivative displayed an IC₅₀ value significantly lower than that of doxorubicin .

Comparative Analysis Table

Compound NameCell Line TestedIC₅₀ Value (μM)Reference
This compoundHeLa0.126
This compoundSMMC-77210.071
This compoundK5620.164
DoxorubicinHeLa~0.5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thienopyrimidine Core

Ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate
  • Key Differences : Replaces the isopropyl ester with an ethyl group and the o-tolyl substituent with m-tolyl (meta-methylphenyl).
  • The ethyl ester decreases lipophilicity (logP ≈ 2.1 vs. 2.8 for isopropyl), which could reduce cell membrane permeability .
Sulfonamide Derivatives (e.g., Compounds 1–11 from )
  • Example: N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 1) .
  • Key Differences: Benzothieno[3,2-d]pyrimidine core (vs. thieno[3,2-d]pyrimidine) with sulfonamide substituents.
  • Biological Activity: Demonstrated COX-2 and iNOS inhibition in keratinocytes and macrophages, with IC50 values for COX-2 suppression ranging from 0.8–2.5 µM .

Ester Group Modifications

Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (Compound 13 from )
  • Key Differences: Incorporates a thiopyrano annulated ring and methylsulfanyl group, altering electron density and ring conformation.
  • Synthesis : Produced via [4+2] cyclocondensation, a method adaptable to the target compound with tailored starting materials .
  • Reactivity : The methylsulfanyl group may serve as a leaving group, enabling further functionalization—a feature absent in the isopropyl acetate derivative.

Pharmacological and Physicochemical Properties

Anti-Inflammatory Potential

While direct data on the target compound’s activity are unavailable, structural analogs suggest mechanisms:

  • COX-2 Inhibition: Benzothieno[3,2-d]pyrimidine sulfonamides suppress COX-2 expression by 60–85% at 10 µM, comparable to celecoxib . The isopropyl ester’s bulkier structure may hinder enzymatic hydrolysis, prolonging activity compared to ethyl esters.
  • Cytokine Modulation: Derivatives reduce IL-8 and PGE2 production in keratinocytes (50–70% inhibition at 5 µM), likely via NF-κB pathway interference .

Solubility and Bioavailability

  • Isopropyl Ester: Predicted logP ≈ 2.8 (vs.
  • o-Tolyl vs. m-Tolyl : Ortho substitution may reduce crystal packing efficiency, enhancing solubility compared to meta isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.